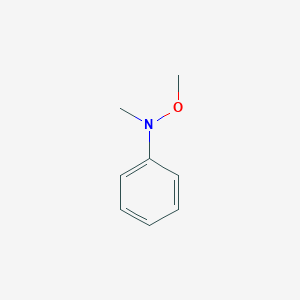

N,O-dimethyl-N-phenylhydroxylamine

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-methoxy-N-methylaniline |

InChI |

InChI=1S/C8H11NO/c1-9(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

WMTJSRRNAJDUNE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-dimethyl-N-phenylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-phenylhydroxylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,O-dimethyl-N-phenylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-phenyl-N-methylnitrosoamine.

Reduction: It can be reduced to N-phenyl-N-methylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-phenyl-N-methylnitrosoamine.

Reduction: N-phenyl-N-methylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of N,O-dimethyl-N-phenylhydroxylamine is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds:

- Antibiotics : It has been utilized in the synthesis of certain antibiotics by acting as a precursor in multi-step synthetic pathways.

- Fungicides : The compound is involved in synthesizing fungicides like pyraclostrobin, which is crucial for agricultural applications .

Analytical Chemistry

This compound is employed in analytical chemistry for:

- Detection of Carbonyl Compounds : It reacts with aldehydes and ketones to form stable derivatives, which can be analyzed using chromatographic techniques.

- Mass Spectrometry : The compound can be used to enhance the sensitivity and specificity of mass spectrometric analyses by forming adducts with target molecules .

Biological Applications

Research has indicated that this compound exhibits biological activity, making it a candidate for further investigation:

- Antioxidant Properties : Studies have shown that it possesses antioxidant properties, which may contribute to its potential therapeutic applications.

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective effects, warranting further exploration in neurodegenerative disease models .

Industrial Uses

In industrial settings, this compound finds utility in:

- Polymer Chemistry : It serves as a chain transfer agent in polymerization processes, influencing the molecular weight and properties of polymers produced.

- Dyes and Pigments : The compound is used as a precursor for synthesizing various dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Antibiotics, Fungicides | Intermediate for bioactive compounds |

| Analytical Chemistry | Detection of Carbonyl Compounds | Enhanced specificity in mass spectrometry |

| Biological Applications | Antioxidant, Neuroprotective | Potential therapeutic applications |

| Industrial Uses | Polymer Chemistry, Dyes | Influences polymer properties |

Case Study 1: Synthesis of Pyraclostrobin

In 2012, a method was developed for synthesizing pyraclostrobin using this compound as an intermediate. This process involved the reduction of substituted nitro compounds and highlighted the efficiency of using transition metal catalysts for high-yield production .

Case Study 2: Antioxidant Activity

A study published in 2017 explored the antioxidant properties of this compound. The findings indicated that it effectively scavenged free radicals, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism by which N,O-dimethyl-N-phenylhydroxylamine exerts its effects involves its ability to donate or accept electrons, making it a versatile intermediate in redox reactions. Its molecular targets include various enzymes and receptors, where it can modulate their activity through covalent or non-covalent interactions. The pathways involved often include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,O-Dimethyl-N-phenylhydroxylamine with structurally or functionally related hydroxylamine and amine derivatives, highlighting key differences in properties, applications, and safety.

*Estimated based on the hydrochloride salt (C₈H₁₁NO·HCl).

Key Comparative Insights:

- Structural Differences: this compound is distinguished by its phenyl and dual methyl substitution, enabling steric and electronic modulation for selective reactions. In contrast, N,N-Dimethylhydroxylamine lacks aromaticity, making it more reactive but less stable . N,N-Diphenylhydroxylamine replaces methyl groups with phenyl rings, increasing molecular weight and boiling point while reducing solubility in non-polar solvents .

- Reactivity and Applications: The target compound’s hydrochloride salt is pivotal in pharmaceutical synthesis (e.g., peptide coupling), whereas N-Nitrosodimethylamine’s nitroso group limits its utility to specialized carcinogenicity research due to extreme toxicity .

- Safety and Handling: N-Nitrosodimethylamine requires enclosed systems and biological safety hoods due to its potent carcinogenicity . In contrast, this compound hydrochloride poses moderate risks, aligning with standard laboratory safety practices .

Research Findings and Data

- Synthetic Utility : this compound hydrochloride has been employed in the synthesis of heterocycles and protected amines, achieving yields >80% in optimized conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition temperatures >150°C for the hydrochloride form, ensuring robustness in reactions below this threshold .

- Spectroscopic Data: ESI-MS analysis confirms its molecular ion peak at m/z 218.10 (calculated: 218.15 for [C₁₄H₂₀NO]⁺), consistent with its proposed structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.